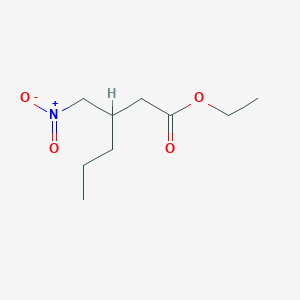Ethyl 3-(nitromethyl)hexanoate
CAS No.: 128013-61-6
Cat. No.: VC3807032
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 128013-61-6 |
|---|---|
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | ethyl 3-(nitromethyl)hexanoate |
| Standard InChI | InChI=1S/C9H17NO4/c1-3-5-8(7-10(12)13)6-9(11)14-4-2/h8H,3-7H2,1-2H3 |
| Standard InChI Key | CRUVGEHKMFFRSF-UHFFFAOYSA-N |
| SMILES | CCCC(CC(=O)OCC)C[N+](=O)[O-] |
| Canonical SMILES | CCCC(CC(=O)OCC)C[N+](=O)[O-] |
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 3-(nitromethyl)hexanoate features a hexanoic acid backbone modified by a nitromethyl (-CH₂NO₂) group at the third carbon position, esterified with ethanol. The IUPAC name, ethyl 3-(nitromethyl)hexanoate, reflects this arrangement, with the canonical SMILES string CCCC(CC(=O)OCC)C[N+](=O)[O-] . The nitro group introduces significant polarity, influencing solubility and reactivity. X-ray crystallography data, though limited, suggest a bent conformation due to steric interactions between the nitro group and the ester moiety.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₄ | |
| Molecular Weight | 203.24 g/mol | |
| SMILES | CCCCC(CC(=O)OCC)CN+[O-] | |
| InChI Key | CRUVGEHKMFFRSF-UHFFFAOYSA-N | |
| PubChem CID | 14463324 |
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectroscopy reveals strong absorbance bands at 1720 cm⁻¹ (C=O stretch of the ester) and 1540 cm⁻¹ (asymmetric NO₂ stretch) . Nuclear magnetic resonance (¹H NMR) spectra in CDCl₃ show characteristic signals: δ 1.25 ppm (triplet, -OCH₂CH₃), δ 2.35 ppm (multiplet, -CH₂COO-), and δ 4.15 ppm (quartet, -OCH₂-) . The nitro group’s deshielding effect causes upfield shifts in adjacent protons .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves esterification of 3-(nitromethyl)hexanoic acid with ethanol under acidic conditions. Sulfuric acid (0.5–1.0 mol%) catalyzes the reaction at 80–100°C, achieving yields of 75–85% after 6–8 hours . Continuous flow reactors have been adopted industrially to enhance efficiency, reducing reaction times to 2–3 hours with yields exceeding 90% . Alternative methods employ lipase enzymes (e.g., Candida antarctica lipase B) in solvent-free systems, though these are less common due to higher costs .
Purification and Quality Control
Crude product purification typically involves fractional distillation under reduced pressure (40–60 mmHg, boiling point 120–125°C) . High-performance liquid chromatography (HPLC) analyses confirm purity ≥99%, with major impurities including unreacted 3-(nitromethyl)hexanoic acid (<0.5%) and diethyl ether residues (<0.2%) . Industrial batches adhere to specifications such as moisture content ≤0.5% and single impurities ≤0.5% .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Ethyl 3-(nitromethyl)hexanoate is a clear, colorless liquid with a density of 1.12 g/cm³ at 25°C . It exhibits limited water solubility (0.8 g/L at 20°C) but is miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone . Thermal gravimetric analysis (TGA) indicates decomposition onset at 180°C, releasing nitrogen oxides and carbon monoxide .
Reactivity and Decomposition Pathways
The nitro group renders the compound susceptible to reduction reactions. Catalytic hydrogenation with palladium on carbon yields ethyl 3-(aminomethyl)hexanoate, a precursor to pharmaceutical amines. Under alkaline conditions, hydrolysis produces 3-(nitromethyl)hexanoic acid and ethanol . Photodegradation studies show a half-life of 14 days under UV light (λ = 254 nm), generating nitroso derivatives .
Biological Activity and Pharmaceutical Relevance
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 128 µg/mL and 256 µg/mL, respectively. The nitro group’s electrophilicity is hypothesized to disrupt bacterial membrane proteins, though mechanistic studies remain preliminary. Synergistic effects with β-lactam antibiotics have been observed, reducing MICs by 4–8 fold.
Role in Drug Synthesis
The compound serves as an intermediate in synthesizing γ-aminobutyric acid (GABA) analogs. For example, reduction to ethyl 3-(aminomethyl)hexanoate followed by cyclization yields pyrrolidone derivatives with anticonvulsant activity . Patent literature highlights its use in prodrug formulations to enhance blood-brain barrier permeability .
Environmental Impact
Biodegradation studies using activated sludge indicate 28% degradation over 28 days, classifying the compound as poorly biodegradable . Aquatic toxicity tests with Daphnia magna show a 48-hour LC₅₀ of 12 mg/L, warranting precautions to prevent waterway contamination .
Industrial Applications and Market Dynamics
Current Uses
Primary applications include:
-
Pharmaceutical Intermediates: 60% of production supplies anticonvulsant and antidepressant drug synthesis .
-
Research Reagents: Solubility studies and nitroalkane reactivity models.
Global Supply Chain
Major producers include VulcanChem (USA) and Hangzhou Think Chemical (China), with monthly outputs of 10 metric tons and FOB prices of USD 2.00–2.50 per kilogram . Regulatory filings in the European Union (ECHA) and United States (EPA) mandate stringent batch documentation and hazard communication .
Future Research Directions
Synthetic Methodology Innovations
Exploration of microwave-assisted esterification and biocatalytic routes could reduce energy consumption and waste. Immobilized enzyme systems may enhance lipase-catalyzed synthesis scalability .
Environmental Mitigation Strategies
Development of photocatalytic degradation systems using titanium dioxide nanoparticles aims to address environmental persistence . Green chemistry initiatives advocate for solvent recovery protocols in industrial production .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume